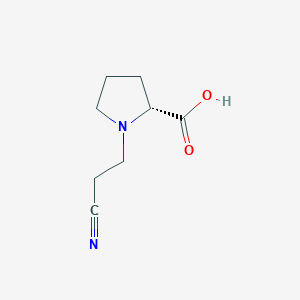

D-Proline, 1-(2-cyanoethyl)-

Description

Significance of D-Amino Acid Derivatives in Asymmetric Synthesis and Chemical Biology

While L-amino acids are the primary building blocks of proteins in most living organisms, their mirror images, D-amino acids, and their derivatives play crucial roles in various scientific domains. jpt.compsu.edu The incorporation of D-amino acid derivatives into peptides, for instance, can confer significant advantages. Peptides containing D-amino acids often exhibit enhanced stability and resistance to enzymatic degradation by proteases, which typically target L-amino acids. jpt.comlifetein.com This increased stability can lead to a longer half-life in biological systems and improved bioavailability, making them attractive for therapeutic applications. lifetein.com

In the realm of chemical biology and drug design, D-amino acid derivatives are used to create peptides with novel three-dimensional structures and unique biological activities. nih.gov The presence of a D-amino acid can induce specific conformational constraints, such as promoting the formation of particular types of β-turns, which are critical for molecular recognition and biological function. psu.edu This allows for the generation of tertiary structures that are not accessible with L-amino acids alone. nih.gov Furthermore, D-amino acids and their derivatives are indispensable tools in asymmetric synthesis, where they serve as chiral building blocks and catalysts for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. acs.orgnih.govacs.org

Table 1: Advantages of Incorporating D-Amino Acid Derivatives

| Feature | Description | Scientific Relevance |

|---|---|---|

| Enhanced Stability | Increased resistance to degradation by enzymes (proteases) that typically recognize L-amino acids. jpt.comlifetein.com | Longer biological half-life, improved pharmacokinetics for therapeutic peptides. lifetein.com |

| Improved Bioavailability | Can be more effectively absorbed and utilized by the body compared to their L-counterparts. lifetein.com | Increased potential for effective drug delivery and therapeutic action. |

| Novel Conformations | The incorporation of D-amino acids imposes unique local conformational constraints on peptide chains. psu.edu | Allows for the design of peptides with specific and novel three-dimensional structures, influencing binding affinity and activity. nih.gov |

| Unique Biological Activity | D-peptides can exhibit biological activities not seen in their L-isomers, such as enhanced receptor binding or antimicrobial properties. lifetein.com | Opens avenues for developing new therapeutics with distinct mechanisms of action. |

| Tools for Asymmetric Synthesis | Serve as chiral synthons or catalysts to control the stereochemical outcome of chemical reactions. acs.orgchemimpex.com | Crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov |

Historical Context of N-Substituted Proline Analogues in Synthetic Chemistry

Proline and its derivatives have a rich history in synthetic chemistry, most notably in the field of organocatalysis. wikipedia.org The secondary amine integrated into a rigid pyrrolidine (B122466) ring makes proline a unique and effective catalyst for various asymmetric transformations. The development of N-substituted proline analogues has been a significant area of research aimed at fine-tuning the catalyst's steric and electronic properties to improve reaction efficiency, selectivity, and scope. researcher.lifeplos.orgacs.org

Historically, the modification of the nitrogen atom of proline has been a key strategy. nih.gov For instance, N-alkylation can alter the solubility and catalytic activity of proline derivatives. nih.gov The Hajos–Parrish–Eder–Sauer–Wiechert reaction, a landmark in organocatalysis, demonstrated the power of proline in catalyzing intramolecular aldol (B89426) reactions enantioselectively. wikipedia.org This spurred further research into how modifications to the proline scaffold, including N-substitution, could influence the transition states of reactions like aldol, Mannich, and Michael additions. wikipedia.orgnii.ac.jp Protecting the nitrogen of proline with various groups is also a fundamental tactic in peptide synthesis to control the coupling reactions. nih.gov The exploration of N-substituted proline analogues continues to be a vibrant field, with researchers designing novel structures to act as improved organocatalysts, ligands for metal-catalyzed reactions, or as building blocks for complex molecules with specific conformational properties. researcher.lifepacific.eduacs.org

Table 2: Examples of N-Substituted Proline Analogues and Their Applications

| Proline Analogue Type | Example of N-Substitution | Application Area | Significance |

|---|---|---|---|

| Organocatalysts | N-Methyl, N-Benzyl | Asymmetric Aldol, Mannich, and Michael Reactions | Fine-tuning of catalyst performance, including enantioselectivity and diastereoselectivity. wikipedia.orgnii.ac.jp |

| Peptide Synthesis Intermediates | N-Boc (tert-Butoxycarbonyl), N-Fmoc (Fluorenylmethyloxycarbonyl) | Solid-Phase and Solution-Phase Peptide Synthesis | Protection of the secondary amine to allow for controlled, stepwise elongation of peptide chains. nih.govwikipedia.org |

| Bioactive Molecule Scaffolds | Various complex substituents | Drug Discovery, Peptidomimetics | Introduction of specific functionalities to mimic or block biological interactions, often enhancing stability or binding affinity. researcher.liferesearchgate.net |

| Chiral Ligands | N-Aryl, N-Alkyl phosphine (B1218219) | Asymmetric Catalysis | Coordination with metal centers to create a chiral environment for highly selective transformations. pacific.edu |

Rationale for Investigating the 1-(2-Cyanoethyl) Modification on D-Proline

The specific modification of the D-proline nitrogen with a 1-(2-cyanoethyl) group is driven by several strategic considerations in synthetic chemistry. The cyanoethyl group is well-established as a protecting group, particularly for phosphate (B84403) groups in oligonucleotide synthesis and for other functional groups. wikipedia.orgresearchgate.net Its utility stems from its stability under certain reaction conditions and its susceptibility to removal under specific, often mild, basic conditions, a process known as cyanoethylation and subsequent deprotection. acs.org

In the context of proline derivatives, the cyanoethyl group can serve a dual purpose. It can act as a protecting group for the nitrogen atom during multi-step syntheses, preventing unwanted side reactions. researchgate.netresearchgate.net More specifically, research has shown that an N-(cyanoethyl)prolyl residue can be incorporated into a peptide, and the cyanoethyl group can then function as a leaving group during an on-site oxidation to form an N-hydroxylated proline derivative. researchgate.netresearchgate.net This dual role as both a protecting and a leaving group highlights its synthetic utility. researchgate.net The investigation of D-Proline, 1-(2-cyanoethyl)- is therefore rationalized by its potential as a versatile intermediate in the synthesis of more complex chiral molecules, including modified peptides and other biologically active compounds where the unique properties of both the D-proline scaffold and the reactive cyanoethyl functionality can be exploited.

Table 3: Properties and Applications of the Cyanoethyl Group in Synthesis

| Property/Application | Description |

|---|---|

| Protecting Group | Used to temporarily block reactive functional groups, such as phosphates in oligonucleotide synthesis and amines. wikipedia.orgresearchgate.net |

| Deprotection Conditions | Typically removed under mild basic conditions (e.g., using ammonia (B1221849) or DBU). glenresearch.com |

| Leaving Group | Can be eliminated from a molecule under specific reaction conditions, such as in the Cope elimination. researchgate.netresearchgate.net |

| Synthetic Intermediate | Its presence allows for further chemical transformations, acting as a handle for molecular elaboration. ontosight.ai |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

(2R)-1-(2-cyanoethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H12N2O2/c9-4-2-6-10-5-1-3-7(10)8(11)12/h7H,1-3,5-6H2,(H,11,12)/t7-/m1/s1 |

InChI Key |

WNTANCZONMQZGC-SSDOTTSWSA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)CCC#N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)CCC#N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for D Proline, 1 2 Cyanoethyl and Its Analogues

Direct N-Cyanoethylation Strategies for D-Proline Derivatives

The primary method for synthesizing D-Proline, 1-(2-cyanoethyl)- involves the direct addition of a cyanoethyl group to the secondary amine of the D-proline ring. This transformation is typically achieved through a Michael addition reaction with acrylonitrile. The synthesis for the L-proline enantiomer, which is analogous, involves cyanoethylation followed by N-oxidation and a Cope elimination to produce N-hydroxy-L-proline, demonstrating the utility of the cyanoethylated intermediate. vulcanchem.comacs.org

Optimization of Reaction Conditions for Regioselectivity and Yield

Achieving high yield and regioselectivity is paramount in the N-cyanoethylation of D-proline. The reaction conditions must be carefully controlled to favor alkylation on the nitrogen atom (N-alkylation) over the α-carbon (C-alkylation). The choice of solvent, base, and temperature plays a critical role in directing the reaction pathway and minimizing side products such as esterification. nih.gov For instance, the use of specific ruthenium catalysts in the N-alkylation of unprotected amino acids with alcohols has been shown to provide quantitative yields of the desired N-monoalkylated product selectively. nih.gov While this method uses alcohols, the principles of controlling selectivity apply. The optimization focuses on creating conditions where the nucleophilicity of the nitrogen is enhanced without promoting competing reactions.

Table 1: Factors Influencing N-Cyanoethylation Optimization

| Parameter | Influence on Reaction | Example Condition | Citation |

| Solvent | Affects solubility of reactants and can influence reaction rate and selectivity. | Methanol is a common solvent for cyanoethylation reactions of amino acids. | acs.org |

| Base/Catalyst | A base can deprotonate the carboxylic acid, but strong bases may cause racemization or side reactions. Specialized catalysts can promote selective N-alkylation. | A well-defined ruthenium complex (Shvo catalyst) can be used for N-alkylation without an additional base. | nih.gov |

| Temperature | Higher temperatures can increase reaction rates but may also lead to undesirable side products or racemization. | Reactions are often run at controlled temperatures, such as 0°C to room temperature, to maintain selectivity. | acs.org |

| Reagent | Acrylonitrile is the typical reagent for cyanoethylation, added in a controlled manner. | Acrylonitrile is added dropwise to a cooled solution of the amino acid. | acs.org |

Multicomponent and Convergent Synthetic Approaches Incorporating 1-(2-Cyanoethyl)proline Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer a highly efficient route to complex molecules. semanticscholar.org Such strategies can be employed to construct scaffolds that include the 1-(2-cyanoethyl)proline motif in a convergent manner. For example, isocyanide-based MCRs like the Ugi and Passerini reactions are powerful tools for generating libraries of peptidomimetics. organic-chemistry.org

A relevant strategy involves using a building block that already contains the cyanoethyl group. For instance, β-cyanoethyl isocyanide has been used as a component in MCRs to produce diverse heterocyclic scaffolds. nih.gov A convergent approach for a 1-(2-cyanoethyl)proline derivative could therefore involve an MCR between a proline-derived component, an aldehyde or ketone, and a β-cyanoethyl-containing isocyanide or amine, rapidly assembling a complex and functionalized molecule in a single step.

Utilizing D-Proline as a Chiral Pool Starting Material for Complex Derivatives

D-proline is an excellent example of a "chiral pool" starting material—an inexpensive, enantiomerically pure compound sourced from nature that serves as a building block for asymmetric synthesis. mdpi.comwikipedia.org The inherent stereochemistry of D-proline is exploited to direct the formation of new stereocenters in a predictable manner, a process known as substrate-controlled asymmetric induction. mdpi.com

This strategy has been successfully applied to the synthesis of a wide array of complex molecules:

Bicyclic Proline Derivatives: Chiral azomethine ylids generated from D-proline derivatives can undergo intramolecular cycloaddition reactions to furnish homochiral bicyclic proline analogues with high enantiocontrol. bohrium.com

Natural Product Synthesis: The chirality of D-proline has been instrumental in the stereoselective total synthesis of natural products like (−)-allonorsecurinine and ent-citrinalin B. mdpi.com

Asymmetric Catalysis: The stereochemical outcome of proline-catalyzed reactions is directly controlled by the enantiomer (D- or L-proline) used, allowing for precise manipulation of the product's configuration. d-nb.info

The synthesis of D-Proline, 1-(2-cyanoethyl)- is a direct application of this principle, where the parent amino acid is modified to create a new chiral building block while retaining the original, valuable stereocenter.

Solid-Phase Synthesis Techniques for Incorporating 1-(2-Cyanoethyl)-D-Proline into Peptidomimetics

Solid-phase peptide synthesis (SPPS) is the standard method for the stepwise assembly of peptides and their analogues (peptidomimetics) on a solid resin support. springernature.comnih.gov The incorporation of non-canonical amino acids like D-Proline, 1-(2-cyanoethyl)- into a peptide sequence is a key strategy for creating peptidomimetics with enhanced properties, such as improved metabolic stability, by modifying the peptide backbone. nih.gov

The most common approach for SPPS is the fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategy. springernature.comnih.gov To incorporate D-Proline, 1-(2-cyanoethyl)-, the amino acid would first be N-terminally protected with an Fmoc group. This building block is then coupled to the resin, typically via its carboxylic acid terminus. The peptide chain is then elongated through a series of deprotection and coupling steps. The methodology is analogous to the incorporation of other modified amino acids, such as those containing thioesters or pseudoproline dipeptides, into a growing peptide chain. nih.govresearchgate.net

Table 2: General Steps for SPPS Incorporation of a Modified Proline Derivative

| Step | Action | Description | Citation |

| 1. Functionalization | N-Fmoc protection of D-Proline, 1-(2-cyanoethyl)-. | The secondary amine of the proline derivative is protected with a base-labile Fmoc group to prevent self-coupling during synthesis. | springernature.comnih.gov |

| 2. Resin Loading | The C-terminus of the Fmoc-protected amino acid is covalently attached to a solid support (e.g., polystyrene resin). | This anchors the first building block, from which the peptide chain will be extended. | springernature.com |

| 3. Deprotection | Removal of the N-terminal Fmoc group. | Treatment with a mild base (e.g., piperidine (B6355638) in DMF) exposes the amine for the next coupling step. | nih.gov |

| 4. Coupling | Addition of the next Fmoc-protected amino acid in the sequence. | A coupling reagent (e.g., HBTU, DIC) activates the carboxyl group of the incoming amino acid to form a new peptide bond. | springernature.com |

| 5. Iteration | Steps 3 and 4 are repeated. | The deprotection-coupling cycle is repeated until the desired peptide sequence is fully assembled. | nih.gov |

| 6. Cleavage | The completed peptide is cleaved from the solid support. | A strong acid (e.g., trifluoroacetic acid) is used to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. | springernature.com |

Advanced Spectroscopic and Structural Elucidation of D Proline, 1 2 Cyanoethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment of each proton and carbon atom can be determined, and their connectivity can be mapped out.

High-Resolution ¹H and ¹³C NMR Data Interpretation

High-resolution ¹H and ¹³C NMR spectra provide detailed information about the number and types of hydrogen and carbon atoms in "D-Proline, 1-(2-cyanoethyl)-". The chemical shifts (δ) are indicative of the electronic environment of the nuclei, while the coupling constants (J) in the ¹H NMR spectrum reveal the spatial relationships between neighboring protons.

Expected ¹H NMR Chemical Shifts:

The proton signals for "D-Proline, 1-(2-cyanoethyl)-" are anticipated in specific regions of the spectrum. The protons of the cyanoethyl group are expected to show characteristic triplet signals. vulcanchem.com The protons of the proline ring will exhibit more complex splitting patterns due to their diastereotopic nature and restricted rotation around the N-C bonds.

Interactive Data Table: Predicted ¹H NMR Data for L-Proline, 1-(2-cyanoethyl)-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Proline α-CH | ~3.5-4.0 | Doublet of doublets |

| Proline δ-CH₂ | ~3.0-3.5 | Multiplet |

| Cyanoethyl -CH₂-CN | ~2.5-3.0 | Triplet |

| Cyanoethyl -CH₂-N | ~2.8-3.3 | Triplet |

| Proline β-CH₂ and γ-CH₂ | ~1.8-2.4 | Multiplets |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Expected ¹³C NMR Chemical Shifts:

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at the most downfield chemical shift, while the aliphatic carbons of the proline ring and the cyanoethyl group will resonate at higher field. The nitrile carbon will also have a characteristic chemical shift.

Interactive Data Table: Expected ¹³C NMR Data for D-Proline, 1-(2-cyanoethyl)-

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170-180 |

| Nitrile (C≡N) | ~118-125 |

| Proline α-CH | ~60-70 |

| Proline δ-CH₂ | ~50-60 |

| Cyanoethyl -CH₂-N | ~40-50 |

| Cyanoethyl -CH₂-CN | ~15-25 |

| Proline β-CH₂ and γ-CH₂ | ~20-40 |

Note: These are general expected ranges and can be influenced by experimental parameters.

2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the complete bonding framework and stereochemistry of "D-Proline, 1-(2-cyanoethyl)-".

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For "D-Proline, 1-(2-cyanoethyl)-", COSY spectra would show correlations between the protons of the cyanoethyl group and between the adjacent protons within the proline ring, confirming the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, an HMBC correlation between the protons of the N-CH₂ of the cyanoethyl group and the α- and δ-carbons of the proline ring would definitively confirm the point of attachment of the cyanoethyl group to the proline nitrogen.

While specific 2D-NMR spectra for "D-Proline, 1-(2-cyanoethyl)-" are not widely published, the application of these techniques is standard for the characterization of such proline derivatives. researchgate.net

Mass Spectrometric Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of "D-Proline, 1-(2-cyanoethyl)-". The predicted molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 168.19 g/mol . vulcanchem.com

Interactive Data Table: HRMS Data for L-Proline, 1-(2-cyanoethyl)-

| Ion | Predicted m/z |

| [M+H]⁺ | 168.19 |

Source: Vulcanchem vulcanchem.com

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.

For "D-Proline, 1-(2-cyanoethyl)-", characteristic fragmentation pathways would be expected, including:

Loss of the carboxylic acid group (as CO₂ or H₂O + CO).

Cleavage of the cyanoethyl group.

Ring opening of the proline moiety.

The analysis of these fragmentation patterns provides strong evidence for the proposed structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the functional groups present.

For "D-Proline, 1-(2-cyanoethyl)-", the following characteristic vibrational bands are expected:

-C≡N stretch: A sharp, medium-intensity band in the region of 2200-2260 cm⁻¹ in the IR and Raman spectra is characteristic of the nitrile group. researchgate.net

C=O stretch: A strong absorption band in the IR spectrum between 1700 and 1750 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

O-H stretch: A broad absorption in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C-H stretches: Bands in the 2800-3000 cm⁻¹ region arise from the stretching vibrations of the C-H bonds in the proline ring and the cyanoethyl group.

Interactive Data Table: Expected IR Absorption Bands for D-Proline, 1-(2-cyanoethyl)-

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H (Aliphatic) | 2850-2960 | Medium-Strong |

| C≡N (Nitrile) | 2200-2260 | Medium, Sharp |

| C=O (Carboxylic Acid) | 1700-1750 | Strong |

Note: These are general expected ranges and can be influenced by the sample state (solid, liquid) and intermolecular interactions.

X-ray Crystallography for Solid-State Molecular Architecture

A comprehensive search of scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction analysis for D-Proline, 1-(2-cyanoethyl)- has not been reported. Therefore, definitive data on its solid-state molecular architecture, including crystal system, space group, and precise atomic coordinates, is not available.

X-ray crystallography is a powerful analytical technique used to determine the three-dimensional arrangement of atoms within a crystalline solid. If a suitable single crystal of D-Proline, 1-(2-cyanoethyl)- were to be grown and analyzed, this method would provide detailed insights into its molecular geometry, conformational preferences in the solid state, and intermolecular interactions such as hydrogen bonding that dictate the crystal packing.

The table below outlines the type of crystallographic data that would be obtained from a successful X-ray analysis of D-Proline, 1-(2-cyanoethyl)-.

| Parameter | Description | Example Data (Hypothetical) |

| Crystal System | A classification of crystals based on their axial systems. | Monoclinic |

| Space Group | The group of symmetry operations that describes the crystal's symmetry. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). | a = 5.8 Å, b = 12.1 Å, c = 7.5 Å, α = 90°, β = 105°, γ = 90° |

| Z Value | The number of molecules per unit cell. | 4 |

| Key Bond Lengths | The distances between covalently bonded atoms (e.g., C-N, C=O, C≡N). | C-C≡N: ~1.47 Å, C≡N: ~1.14 Å |

| Key Bond Angles | The angles formed by three connected atoms. | C-C-C≡N: ~110° |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. | Defines pyrrolidine (B122466) ring pucker and side-chain orientation |

| Hydrogen Bonds | Key intermolecular interactions involving hydrogen atoms and electronegative atoms (O, N). | N-H···O, C-H···N |

Without experimental crystallographic data, the precise solid-state conformation and packing of D-Proline, 1-(2-cyanoethyl)- remain undetermined. Computational modeling could offer predictive insights, but definitive structural elucidation awaits empirical analysis via X-ray crystallography.

Computational Chemistry and Theoretical Studies of D Proline, 1 2 Cyanoethyl

Molecular Dynamics (MD) Simulations of Intramolecular Dynamics and Solvent Interactions

Molecular dynamics simulations model the movement of atoms and molecules over time. An MD simulation of D-Proline, 1-(2-cyanoethyl)- could reveal important information about its flexibility, internal motions, and how it interacts with different solvents. This is particularly important for understanding its behavior in a biological or reaction medium. At present, no such simulation data has been published.

Structure-Energy Relationship (SER) Modeling for D-Proline, 1-(2-Cyanoethyl)- Analogues

Structure-Energy Relationship (SER) modeling is a technique used to understand how changes in a molecule's structure affect its energy and, consequently, its stability and reactivity. By studying a series of analogues of D-Proline, 1-(2-cyanoethyl)-, researchers could build models to predict the properties of new, related compounds. This area of research remains unexplored for this particular molecular scaffold.

Chemical Reactivity and Transformation Mechanisms of D Proline, 1 2 Cyanoethyl

Hydrolysis and Functional Group Transformations of the Cyanoethyl Moiety

The cyanoethyl group, -CH₂CH₂CN, is susceptible to various transformations, significantly altering the properties of the parent D-proline scaffold.

The nitrile functional group can undergo hydrolysis under acidic or basic conditions to yield either a carboxylic acid or an amide. For instance, treatment of 2-cyanoethyl-substituted compounds with potassium hydroxide (B78521) in a mixture of ethanol (B145695) and water can lead to the corresponding carboxylic acid. ru.nl In a specific example involving a related compound, 2-cyanoethyl 1,6-dimethyl-4-(6-nitrobenzo[d] ontosight.ai-dioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the cyanoethyl group was hydrolyzed to a carboxylic acid using sodium hydroxide in an acetone/water mixture. nih.gov

Enzymatic hydrolysis offers a milder and often more selective alternative. Nitrilases can convert nitriles directly to carboxylic acids, while nitrile hydratases yield the corresponding amides. ru.nl This enzymatic approach has been demonstrated in the conversion of 1-arylmethyl-2-(2-cyanoethyl)aziridines, where a nitrile hydratase afforded the 2-(2-carbamoylethyl)aziridines. ru.nl

Beyond hydrolysis, the cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride. This transformation converts the cyanoethyl group into an aminopropyl group, introducing a new basic center to the molecule.

Rearrangement Reactions Involving the N-Cyanoethyl Group (e.g., Meisenheimer Rearrangements, Cope Elimination)

The N-cyanoethyl group can participate in several important rearrangement reactions, particularly after oxidation of the tertiary amine of the proline ring to an N-oxide.

The Cope elimination is a key reaction for N-oxides bearing a β-hydrogen. Oxidation of β-cyanoethyl tertiary amines with reagents like m-chloroperbenzoic acid (mCPBA) generates the corresponding N-oxides. These intermediates can then undergo a Cope elimination to furnish secondary hydroxylamines and acrylonitrile. researchgate.netresearchgate.net This reaction proceeds through a syn-elimination mechanism involving a five-membered cyclic transition state. researchgate.net Studies on 2-(cyanoethyl)-2-azanorbornanes, which share structural similarities with cyanoethylated proline, have shown that these compounds afford N-hydroxylamines through Cope elimination. rsc.orgconsensus.appdntb.gov.ua The cyanoethyl group serves a dual role in some synthetic strategies, acting as a protecting group during peptide synthesis and then as a leaving group during the chemoselective N-oxidation and subsequent Cope elimination. researchgate.net

The Meisenheimer rearrangement is another thermal isomerization reaction that tertiary amine N-oxides can undergo, typically yielding a trisubstituted hydroxylamine. liverpool.ac.uk The driving force for this rearrangement is the conversion of a charged, dipolar N-oxide to a more stable neutral hydroxylamine. liverpool.ac.uk Research on 2-(cyanoethyl)-2-azanorbornene systems has indicated their propensity for Meisenheimer rearrangements, with the specific outcome being influenced by the stereochemistry (endo/exo configuration) of the molecule. rsc.orgconsensus.app While Cope elimination is observed in saturated 2-(cyanoethyl)-2-azanorbornanes, the unsaturated counterparts are more prone to Meisenheimer rearrangements. researchgate.netrsc.org

Cyclization and Intramolecular Reaction Pathways of Cyanoethylated Proline Derivatives

The presence of the cyanoethyl group and the proline ring allows for various intramolecular cyclization reactions, leading to the formation of novel bicyclic and heterocyclic structures.

For example, intramolecular cyclization can occur following the transformation of the cyano group. The hydrolysis of the nitrile to a carboxylic acid, followed by acidification, can lead to ring formation. In a study with 2-(2-cyanoethyl)aziridines, hydrolysis with potassium hydroxide followed by acidification resulted in a rearrangement to form 4-(aminomethyl)butyrolactones. ru.nl

Furthermore, intramolecular arylations have been explored with related amino acid derivatives. rsc.orgbris.ac.uk Palladium-catalyzed intramolecular α-arylation of α-amino acid esters has been utilized to form the pyrrolidine (B122466) ring in the synthesis of dihydroisoindole-1-carboxylic acid derivatives. csic.es While not directly involving D-proline, 1-(2-cyanoethyl)-, these examples highlight the potential for intramolecular C-C and C-N bond formation in appropriately functionalized proline derivatives.

Cycloaddition reactions also provide a pathway to bicyclic proline analogues. For instance, Diels-Alder reactions of proline derivatives have been used to construct bicyclic skeletons. csic.es

Derivatization Strategies for Further Functionalization of the D-Proline, 1-(2-Cyanoethyl)- Scaffold

The D-Proline, 1-(2-cyanoethyl)- scaffold can be further functionalized to create a diverse array of complex molecules. The inherent reactivity of the carboxylic acid, the secondary amine (after potential de-cyanoethylation), and the cyanoethyl group itself provide multiple handles for derivatization.

The carboxylic acid group can be converted to esters, amides, or other carbonyl derivatives through standard organic transformations. For instance, esterification can be achieved by reaction with an alcohol under acidic conditions. Amide bond formation, a cornerstone of peptide synthesis, can be accomplished by coupling the carboxylic acid with an amine using coupling reagents. fiveable.me

The proline nitrogen, once the cyanoethyl group is removed (for example, via Cope elimination), can be acylated, alkylated, or used in other N-functionalization reactions.

The cyanoethyl moiety itself is a versatile functional group for derivatization. As mentioned, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations introduce new functionalities that can be used for further synthetic manipulations. For example, the resulting carboxylic acid could be used in further coupling reactions, or the amine from reduction could be acylated or alkylated.

Derivatization is also a key strategy for analytical purposes. For instance, to facilitate the enantiomeric separation and quantification of D-proline, derivatization with a fluorescent reagent like NBD-Cl can be employed to make the molecule detectable by UV-Vis spectroscopy. impactfactor.orgresearchgate.net

Biological and Biochemical Mechanistic Investigations Involving D Proline, 1 2 Cyanoethyl

Enzyme-Substrate/Inhibitor Interaction Mechanisms at a Molecular Level

Kinetic Studies of Specific Enzyme Systems (e.g., Proline Racemase, Metalloproteases)

There is a substantial body of research on the inhibition of proline racemase and matrix metalloproteases (MMPs) by D-proline and its derivatives. unipd.itacs.orgmdpi.com Proline racemases, which interconvert L- and D-proline, are crucial for certain bacteria and parasites, making them attractive drug targets. mdpi.com Similarly, MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their overactivity is implicated in various diseases. thieme-connect.com D-proline-based compounds have been developed as inhibitors for both enzyme classes. mdpi.commdpi.com

However, specific kinetic studies detailing the inhibitory constants (e.g., Kᵢ, IC₅₀) or the mode of inhibition of D-Proline, 1-(2-cyanoethyl)- against proline racemase or metalloproteases are not documented in the reviewed scientific literature. While it can be hypothesized that the D-proline scaffold might direct the molecule to the active site of these enzymes, the influence of the 1-(2-cyanoethyl) substituent on binding affinity and inhibitory potency has not been experimentally determined or reported.

Molecular Docking and Binding Site Analysis for Protein-Ligand Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Such studies are frequently used to understand the binding modes of inhibitors to their target enzymes. For instance, docking studies of various D-proline derivatives with MMPs have been performed to elucidate the structural basis for their inhibitory activity and selectivity. mdpi.com These studies often highlight key interactions between the proline ring, its substituents, and the amino acid residues within the enzyme's active site. nih.gov

A search of the scientific literature did not yield any specific molecular docking studies or binding site analyses for the complex of D-Proline, 1-(2-cyanoethyl)- with any protein target. Therefore, there are no published models illustrating its specific interactions at a molecular level.

Receptor Ligand Binding and Signal Transduction Pathway Modulation Studies (Mechanistic Focus)

Proline-containing molecules can act as ligands for various receptors and modulate signal transduction pathways. For example, derivatives of the neuropeptide melanostatin (B1678129) (Prolyl-Leucyl-Glycinamide), which contains L-proline, have been shown to be allosteric modulators of dopamine (B1211576) D2 receptors. researchgate.netresearchgate.net The cyanoethyl group has also been incorporated into compounds that modulate protein kinase C signaling. acs.orgsigmaaldrich.cn

Despite these related findings, there are no specific studies in the available literature that investigate the binding of D-Proline, 1-(2-cyanoethyl)- to any receptor or its effects on downstream signal transduction pathways. Consequently, its role, if any, as a modulator of cellular signaling remains uncharacterized.

Role as a Mechanistic Probe in Biochemical Pathways

Modified amino acids are sometimes used as mechanistic probes to study biochemical pathways. nih.gov The introduction of a specific functional group can help in understanding enzyme mechanisms or in trapping reaction intermediates. The cyanoethyl group, for example, has been used in the synthesis of various chemical probes. nih.gov

There is no evidence in the reviewed literature to suggest that D-Proline, 1-(2-cyanoethyl)- has been synthesized or utilized as a mechanistic probe to investigate any specific biochemical pathway.

Stereoselective Interactions with Biological Macromolecules (e.g., Antibodies, Enzymes)

The stereochemistry of proline and its derivatives is crucial for their biological activity. The rigid, cyclic structure of the proline ring makes it a key element in determining the conformation of peptides and peptidomimetics, which in turn governs their interaction with chiral biological macromolecules like enzymes and antibodies. thieme-connect.comnih.govresearchgate.net The difference in interaction between L- and D-proline derivatives with biological targets is a well-documented phenomenon. researchgate.net

While the principles of stereoselective recognition are well-established for proline-containing compounds, no studies have been published that specifically detail the stereoselective interactions of D-Proline, 1-(2-cyanoethyl)- with enzymes or antibodies. Such studies would be necessary to understand how the D-configuration of the proline ring and the presence of the 1-(2-cyanoethyl) group together influence its binding to specific biological targets compared to its L-enantiomer or other stereoisomers.

Advanced Analytical Methodologies for Detection and Quantification in Research Samples

Chromatographic Separation Techniques for Enantiomeric Purity Determination

Chromatographic techniques are central to the separation and analysis of chiral compounds, providing the necessary resolution to distinguish between enantiomers.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful technique for the enantiomeric separation of proline derivatives. The choice of CSP is critical for achieving effective separation. Polysaccharide-based CSPs, such as those in the CHIRALPAK series, are frequently used. impactfactor.orgresearchgate.net

For the analysis of proline, which lacks a strong chromophore, a derivatization step is often necessary to enable UV or fluorescence detection. researchgate.netresearchgate.net A common derivatizing agent is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), a fluorescent probe that reacts with the secondary amine of proline, allowing for sensitive detection at a specific wavelength, typically around 464 nm. impactfactor.orgresearchgate.net

A validated method for the enantiomeric separation of D- and L-proline has been developed using a CHIRALPAK-IA column. impactfactor.org The method employs an isocratic elution with a mobile phase consisting of 0.1% trifluoroacetic acid (TFA) in ethanol (B145695). TFA is added as a modifier to improve peak shape. impactfactor.org The separation is typically carried out at a controlled temperature, for instance, 40°C, with a flow rate of 0.6 mL/min. impactfactor.org Under these conditions, baseline separation of the derivatized D- and L-proline enantiomers can be achieved, with retention times of approximately 6.72 minutes for D-Proline and 9.22 minutes for L-Proline. impactfactor.orgresearchgate.net The ability to invert the elution order by using a CSP with the opposite absolute configuration is an advantageous feature for accurately determining trace enantiomeric impurities. hplc.eu

Table 1: HPLC Method Parameters for Enantiomeric Separation of Proline Derivatives

| Parameter | Value | Reference |

| Column | CHIRALPAK-IA (250 x 4.6 mm, 5 µm) | impactfactor.org |

| Mobile Phase | 0.1% Trifluoroacetic Acid in Ethanol | impactfactor.org |

| Elution Mode | Isocratic | impactfactor.org |

| Flow Rate | 0.6 mL/min | impactfactor.org |

| Column Temperature | 40°C | impactfactor.org |

| Derivatizing Agent | NBD-Cl | impactfactor.org |

| Detection Wavelength | 464 nm | impactfactor.orgresearchgate.net |

| Retention Time (D-Proline) | 6.72 min | researchgate.net |

| Retention Time (L-Proline) | 9.22 min | researchgate.net |

This table is interactive. You can sort and filter the data.

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another robust technique for the enantiomeric analysis of amino acids like proline. americanlaboratory.com A significant advantage of chiral GC analysis is its potential for higher sensitivity and shorter analysis times compared to standard HPLC methods. sigmaaldrich.com However, due to the low volatility and polar nature of amino acids, derivatization is a mandatory step to improve their chromatographic properties for GC analysis. sigmaaldrich.com

A common two-step derivatization process involves esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com For proline, the carboxyl group can be methylated using methanolic HCl, and the amino group can be subsequently acetylated with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. sigmaaldrich.com This process effectively replaces the active hydrogens, leading to improved peak shape and volatility. sigmaaldrich.com

The separation of the derivatized enantiomers is then performed on a chiral stationary phase, such as CHIRALDEX G-TA. sigmaaldrich.com An interesting aspect of this technique is the possibility of "enantioreversal," where the elution order of the enantiomers can be reversed by using different derivatizing agents, which can be advantageous for analyzing trace levels of one enantiomer in the presence of a large excess of the other. sigmaaldrich.com GC-MS provides high selectivity, and the mass spectrometer allows for the monitoring of specific fragment ions, which enhances the accuracy of quantification. cat-online.comresearchgate.net

Table 2: GC Derivatization Reagents for Proline Analysis

| Derivatization Step | Reagent | Purpose | Reference |

| Esterification | Methanolic HCl | Methylates the carboxyl group | sigmaaldrich.com |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Blocks the amino group | sigmaaldrich.com |

| Acylation | Acetic Anhydride | Blocks the amino group | sigmaaldrich.com |

This table is interactive. You can sort and filter the data.

Electrospray Ionization–Mass Spectrometry (ESI-MS) for Rapid Enantiomeric Excess Determination

For high-throughput analysis, a rapid method utilizing Electrospray Ionization–Mass Spectrometry (ESI-MS) has been developed for determining the enantiomeric excess of proline. americanlaboratory.com This technique significantly reduces analysis time to approximately 2 minutes per sample, a substantial improvement over conventional chromatographic methods. americanlaboratory.com

The method is based on parallel kinetic resolution and the use of pseudo-enantiomeric mass-tagged auxiliaries. americanlaboratory.com A classic derivatizing agent used in amino acid analysis is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA). americanlaboratory.com In this ESI-MS method, a corresponding auxiliary with a mass difference and opposite chirality, such as Nα-(5-fluoro-2,4-dinitrophenyl)-D-leucinamide (D-FDLA), is used. americanlaboratory.com The reaction of the proline enantiomers with these reagents forms diastereomeric derivatives with different masses. The ratio of the intensities of the characteristic mass-to-charge ratio (m/z) values of these derivatives in the mass spectrum is then used to calculate the enantiomeric excess. americanlaboratory.com For instance, the detected [M–H]⁻ ions for a proline racemate derivative might appear at m/z = 394.14 and 408.16. americanlaboratory.com This method is fully automated, including sample pretreatment, making it highly efficient for large numbers of samples. americanlaboratory.com

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary Electrophoresis (CE) is a powerful separation technique known for its high efficiency and resolution, making it suitable for the enantiomeric separation of amino acids. americanlaboratory.comresearchgate.net While it is considered a conventional method for determining the enantiomeric composition of proline, it can have relatively longer analysis times compared to newer mass spectrometry-based approaches. americanlaboratory.com

The principle of CE separation is based on the differential migration of charged species in an electric field within a narrow capillary. For chiral separations, a chiral selector is added to the background electrolyte. This selector interacts differently with the two enantiomers, leading to a difference in their electrophoretic mobility and, consequently, their separation. The high separation efficiency of CE allows for the resolution of even very similar molecules. researchgate.net

Spectrophotometric and Fluorometric Assay Development for Quantitative Analysis

Spectrophotometric and fluorometric assays are essential for the quantitative analysis of proline derivatives, particularly when coupled with separation techniques like HPLC. impactfactor.org Since proline itself does not possess a suitable chromophore for standard UV-Vis or fluorescence detection, derivatization with a chromophoric or fluorophoric reagent is a prerequisite for sensitive detection. researchgate.net

A widely used fluorescent derivatizing reagent is 4-chloro-7-nitrobenzofurazan (NBD-Cl). impactfactor.org The reaction of NBD-Cl with proline yields a highly fluorescent derivative that can be detected at an excitation wavelength of 464 nm. impactfactor.orgresearchgate.net This allows for the quantification of proline enantiomers at low concentrations. The development of such assays involves optimizing the derivatization reaction conditions (e.g., temperature and time) and the chromatographic or electrophoretic separation parameters to ensure accurate and reproducible quantitative results. impactfactor.org The limit of detection (LoD) and limit of quantification (LoQ) for D- and L-proline using an HPLC method with fluorescence detection after derivatization with NBD-Cl have been reported to be as low as 0.6 ppm and 2 ppm, respectively. researchgate.netresearchgate.net

Applications of D Proline, 1 2 Cyanoethyl in Specialized Chemical Synthesis and Research

Use as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The inherent chirality of the proline ring system is a cornerstone of its utility in asymmetric synthesis. wikipedia.org D-proline and its derivatives are frequently employed as organocatalysts to facilitate a wide array of chemical transformations with high stereocontrol. nii.ac.jpresearchgate.netclockss.orgthieme-connect.deresearchgate.net The conformational rigidity of the proline ring, compared to other amino acids, makes it a particularly effective chiral catalyst. thieme-connect.deresearchgate.net

Proline-based catalysts are instrumental in promoting enantioselective and diastereoselective reactions. These include aldol (B89426) reactions, Mannich reactions, and Michael additions. wikipedia.orgnii.ac.jpresearchgate.net For instance, L-proline has been shown to catalyze the asymmetric Mannich reaction between acetone, p-nitrobenzaldehyde, and p-anisidine, yielding the desired product with high enantiomeric excess. nii.ac.jp The stereochemical outcome is often governed by the formation of a key enamine intermediate and the steric environment created by the chiral catalyst. wikipedia.orgnii.ac.jp While L-proline is more commonly cited in the literature for these transformations, the principles of stereochemical control are applicable to its D-enantiomer, D-Proline, 1-(2-cyanoethyl)-, allowing for the synthesis of the opposite enantiomer of the target molecule. The modification of the proline core, such as the introduction of the 1-(2-cyanoethyl) group, can influence the catalyst's solubility, stability, and catalytic activity, potentially offering advantages in specific reaction systems.

Incorporation into Peptidomimetics and Constrained Peptides for Conformational and Mechanistic Studies

The incorporation of modified amino acids like D-Proline, 1-(2-cyanoethyl)- into peptide sequences is a powerful strategy in medicinal chemistry and chemical biology. This approach is used to create peptidomimetics and constrained peptides with enhanced properties.

The proline residue itself is known to influence the conformation of peptides due to its unique cyclic structure, which can restrict the torsional angles of the peptide backbone. mdpi.com This property is often exploited to induce specific secondary structures, such as β-turns. liverpool.ac.uk The N-alkylation with a cyanoethyl group can further modulate the conformational properties of the resulting peptide. The cyanoethyl group can also serve as a protective group during peptide synthesis and as a leaving group in subsequent chemical modifications. researchgate.netresearchgate.net

Research has demonstrated the use of N-(cyanoethyl)prolyl residues in the synthesis of peptidomimetics. For example, a synthetic protocol for the N-hydroxylation of the neuropeptide Melanostatin (B1678129) (MIF-1) involved the incorporation of an N-(cyanoethyl)prolyl residue, which was subsequently oxidized. researchgate.netresearchgate.net This highlights the dual role of the cyanoethyl group in both protecting the nitrogen during synthesis and facilitating further functionalization. The resulting peptidomimetics are valuable tools for studying receptor-ligand interactions and for the development of new therapeutic agents. researchgate.net

| Application Area | Specific Example | Key Finding |

| Peptidomimetic Synthesis | N-hydroxylation of Melanostatin (MIF-1) | The N-(cyanoethyl)prolyl residue acts as both a protecting group and a precursor for oxidation. researchgate.netresearchgate.net |

| Conformational Control | General principle of proline incorporation | The rigid structure of the proline ring restricts peptide backbone conformation. mdpi.com |

Utility as a Precursor for Novel Heterocyclic Compounds and Scaffolds

The chemical reactivity of the cyano group and the pyrrolidine (B122466) ring makes D-Proline, 1-(2-cyanoethyl)- a versatile precursor for the synthesis of novel heterocyclic compounds. ontosight.ai Heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in the structures of many approved drugs. researchgate.netresearchgate.netmdpi.com

The cyano group can participate in various chemical transformations, including cycloadditions and reductions, to form a range of nitrogen-containing heterocycles. For instance, research has shown that 1-arylmethyl-2-(2-cyanoethyl)aziridines can undergo rearrangement to form novel 2-(aminomethyl)cyclopropanecarbonitriles. acs.org While this example involves an aziridine, the principle of utilizing a cyanoethyl-substituted nitrogen heterocycle as a precursor for more complex ring systems is broadly applicable. The proline backbone provides a chiral scaffold, enabling the synthesis of enantiomerically pure heterocyclic compounds. The development of new synthetic methodologies utilizing such precursors is an active area of research, aiming to expand the diversity of accessible chemical structures for drug discovery and other applications. researchgate.netnih.govrug.nlrsc.orgineosopen.org

Development of Research Tools and Probes for Biochemical Investigations

Modified amino acids and peptides are invaluable tools for probing biological systems. The incorporation of specific functional groups, such as the cyano group in D-Proline, 1-(2-cyanoethyl)-, can serve as a handle for further modification or as a spectroscopic probe.

The cyanoethyl group has been utilized in the context of oligonucleotide synthesis, where it can act as a protecting group for phosphate (B84403) moieties. rsc.orgresearchgate.net This protection strategy is crucial for the successful assembly of DNA and RNA strands. While not a direct application in a peptide context, it demonstrates the utility of the cyanoethyl group in protecting reactive functionalities during complex biomolecule synthesis. This principle can be extended to the synthesis of modified peptides intended for use as biochemical probes. For instance, a peptide containing a D-Proline, 1-(2-cyanoethyl)- residue could be further functionalized at the cyano group, perhaps through reduction to an amine, to attach fluorescent dyes, affinity tags, or cross-linking agents. Such probes are essential for studying protein-protein interactions, enzyme mechanisms, and other fundamental biological processes. researchgate.netresearchgate.net

Future Research Directions and Unexplored Scientific Avenues for D Proline, 1 2 Cyanoethyl

Integration into Supramolecular Assemblies and Advanced Materials Science Research

The unique structural features of D-proline, combined with the electronic properties of the cyanoethyl group, make D-Proline, 1-(2-cyanoethyl)- an intriguing candidate for the development of advanced materials through supramolecular assembly. The pyrrolidine (B122466) ring offers a rigid scaffold, while the cyano group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for the controlled formation of supramolecular structures. nih.govnih.gov

Future research could focus on:

Crystal Engineering: Systematic studies on the crystallization of D-Proline, 1-(2-cyanoethyl)- and its derivatives could reveal novel supramolecular synthons and packing motifs. nih.gov Understanding these interactions is fundamental to designing crystalline materials with tailored properties, such as porosity for gas storage or separation.

Self-Assembling Peptides: Incorporation of D-Proline, 1-(2-cyanoethyl)- into peptide sequences could lead to the formation of novel biomaterials. The cyanoethyl group can influence the peptide backbone conformation and introduce new recognition sites for self-assembly into nanofibers, hydrogels, or other ordered structures with potential applications in tissue engineering and drug delivery.

Functional Materials: The nitrile functionality could be leveraged for post-assembly modification, allowing for the covalent capture of assembled structures or the introduction of other functional groups. This could lead to the development of responsive materials that change their properties in response to external stimuli. nih.gov

Mechanistic Exploration of Undiscovered Biological Interactions

While the biological roles of L-proline are well-established, the functions of D-amino acids and their derivatives are less understood but of growing interest. nih.gov The N-cyanoethyl modification adds another layer of complexity and potential for specific biological interactions.

Unexplored avenues in this area include:

Enzyme Inhibition and Modulation: The unique stereochemistry and the presence of the electron-withdrawing cyanoethyl group could make D-Proline, 1-(2-cyanoethyl)- a specific inhibitor or modulator of enzymes involved in proline metabolism or other pathways. nih.govnih.gov Future studies should screen this compound against a panel of relevant enzymes, such as proline racemases or dehydrogenases, to identify potential biological targets.

Pharmacological Scaffolding: Proline analogues are prevalent in many approved drugs. sigmaaldrich.com Investigating the metabolic stability and cell permeability of D-Proline, 1-(2-cyanoethyl)- could establish its potential as a scaffold for the development of new therapeutic agents. Its constrained conformation could be beneficial for designing peptidomimetics with enhanced biological activity and stability.

Interaction with Biomolecules: The cyano group can act as a hydrogen bond acceptor and participate in dipole interactions, suggesting it could interact specifically with biological macromolecules like proteins and nucleic acids. Biophysical studies, such as NMR spectroscopy and isothermal titration calorimetry, could be employed to identify and characterize these potential interactions.

Development of Innovative Synthetic Methodologies for Novel Analogues

The development of efficient and stereoselective synthetic routes to novel analogues of D-Proline, 1-(2-cyanoethyl)- is crucial for exploring its full potential. While general methods for the synthesis of proline derivatives exist, tailoring these for the introduction of diverse functionalities onto the D-Proline, 1-(2-cyanoethyl)- scaffold presents an ongoing challenge. nih.govnih.govnih.gov

Future synthetic research should aim to:

Asymmetric Synthesis: Develop novel asymmetric syntheses to access enantiomerically pure derivatives of D-Proline, 1-(2-cyanoethyl)- with substitutions at various positions on the pyrrolidine ring. nih.gov This would enable a systematic investigation of structure-activity relationships.

Functional Group Transformation: Explore the reactivity of the cyano group to introduce a wide range of other functionalities. For example, reduction of the nitrile to an amine or hydrolysis to a carboxylic acid would provide access to a new family of proline derivatives with different chemical properties and potential applications.

Combinatorial Chemistry: Utilize high-throughput synthesis and screening methodologies to create libraries of D-Proline, 1-(2-cyanoethyl)- analogues. This would accelerate the discovery of compounds with desired properties for materials science or biological applications.

Advanced Theoretical Prediction and Validation of Unexplored Reactivity Profiles

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of molecules like D-Proline, 1-(2-cyanoethyl)-. nih.govmit.edu Advanced theoretical studies can guide experimental work and provide insights that are difficult to obtain through experiments alone.

Key areas for theoretical investigation include:

Conformational Analysis: Detailed computational studies using methods like Density Functional Theory (DFT) can predict the preferred conformations of D-Proline, 1-(2-cyanoethyl)- and its analogues. dergipark.org.tr This information is critical for understanding its interaction with other molecules and its self-assembly behavior.

Reactivity Prediction: Theoretical calculations can be used to predict the reactivity of the molecule, including its susceptibility to nucleophilic or electrophilic attack and its participation in various chemical reactions. nih.gov This can help in designing new synthetic routes and understanding its stability under different conditions.

Modeling of Intermolecular Interactions: Computational models can be used to simulate the self-assembly of D-Proline, 1-(2-cyanoethyl)- and its interactions with biological targets. nih.gov These simulations can provide a detailed picture of the forces driving these interactions and guide the design of new functional materials and bioactive molecules.

Q & A

Q. What steps ensure reproducibility in synthesizing D-Proline, 1-(2-cyanoethyl)- for cross-laboratory studies?

- Methodological Answer: Publish detailed synthetic protocols with exact molar ratios, reaction times, and purification gradients (e.g., HPLC solvent gradients). Share characterized reference standards (e.g., NMR spectra, HRMS data) via public repositories like Zenodo. Collaborative validation through round-robin testing across labs minimizes batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.